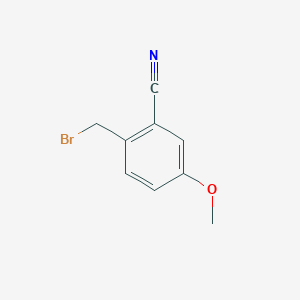
1-isocyanato-1-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-1-methylcyclohexane is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexane, where an isocyanate group (-N=C=O) is attached to the first carbon atom, and a methyl group (-CH3) is also attached to the same carbon atom
準備方法
1-Isocyanato-1-methylcyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclohexanol with phosgene (COCl2) in the presence of a base, such as pyridine. The reaction proceeds as follows:
Starting Material: 1-methylcyclohexanol
Reagent: Phosgene (COCl2)
Base: Pyridine
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of phosgene.
The industrial production of this compound often involves the use of phosgene due to its efficiency in introducing the isocyanate group. due to the hazardous nature of phosgene, alternative methods using safer reagents are also being explored.
化学反応の分析
1-Isocyanato-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes.
科学的研究の応用
1-Isocyanato-1-methylcyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in drug delivery systems and the development of new therapeutic agents.
Industry: The compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, adhesives, and coatings.
作用機序
The mechanism of action of 1-isocyanato-1-methylcyclohexane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often catalyzed by bases or acids, depending on the specific conditions. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the isocyanate group and the nucleophilic sites on the target molecules.
類似化合物との比較
1-Isocyanato-1-methylcyclohexane can be compared with other similar compounds, such as:
1-Isocyanato-2-methylcyclohexane: This compound has the isocyanate group and the methyl group attached to different carbon atoms on the cyclohexane ring. It exhibits similar reactivity but may have different steric and electronic properties.
1-Isocyanato-4-methylcyclohexane: In this compound, the isocyanate group and the methyl group are positioned on opposite sides of the cyclohexane ring. This spatial arrangement can influence the compound’s reactivity and the types of products formed in chemical reactions.
The uniqueness of this compound lies in the specific positioning of the isocyanate and methyl groups on the same carbon atom, which can affect its reactivity and the types of reactions it undergoes.
特性
IUPAC Name |
1-isocyanato-1-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(9-7-10)5-3-2-4-6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPMOFOBNHBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)








